molecular formula C21H21N5 B2821161 1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955306-27-1

1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2821161
CAS No.: 955306-27-1
M. Wt: 343.434
InChI Key: LUEBTNKEADUWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure features a 3,5-dimethylphenyl group at the 1-position and an N-ethyl-N-phenyl substitution at the 4-amine position. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating effects, while the N-ethyl-N-phenyl moiety enhances lipophilicity, influencing both solubility and target binding .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-4-25(17-8-6-5-7-9-17)20-19-13-24-26(21(19)23-14-22-20)18-11-15(2)10-16(3)12-18/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBTNKEADUWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Starting with a suitable pyrazole derivative, such as 3,5-dimethylphenylhydrazine, which undergoes cyclization with an appropriate diketone or aldehyde to form the pyrazole ring.
    • The pyrazole intermediate is then reacted with a formamide derivative under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
  • Substitution Reactions:

    • The core structure is further functionalized by introducing the N-ethyl and N-phenyl groups through nucleophilic substitution reactions. This step often involves the use of ethylamine and phenylamine under controlled conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.

    Catalysts and Solvents: Employing catalysts to enhance reaction rates and yields, and selecting solvents that facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with fewer double bonds or additional hydrogen atoms.

    Substituted Derivatives: Compounds with new alkyl or halogen groups.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. The molecular targets often include cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Pyrazolo[3,4-d]pyrimidine derivatives vary significantly based on substituents at the 1-, 4-, and 6-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (1-/4-/6-) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 3,5-dimethylphenyl / N-ethyl-N-phenyl C21H21N5 343.43 High lipophilicity; steric hindrance from dimethyl groups; potential kinase inhibition
1-(4-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)-... 4-Cl-phenyl / N-ethyl-N-(3-Me-phenyl) C20H18ClN5 363.85 Electron-withdrawing Cl enhances binding affinity; moderate solubility
N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl / N-ethyl C13H13N5 239.28 Simpler structure; lower molecular weight; reduced steric effects
N-(3,4-Dimethoxyphenyl)-1-phenyl-... Phenyl / N-(3,4-dimethoxyphenyl) C19H17N5O2 347.37 Methoxy groups improve solubility; electron-rich aromatic system
N-[2-(4-Morpholinyl)ethyl]-1-phenyl-... Phenyl / N-(2-morpholinoethyl) C17H20N6O 324.38 Morpholine enhances hydrogen bonding; increased polarity

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., 3,5-dimethylphenyl) improve stability and hydrophobic interactions, as seen in the target compound .
    • Electron-withdrawing groups (e.g., Cl in ) enhance binding to targets like kinases but may reduce solubility .
    • Polar groups (e.g., morpholine in ) increase solubility and modulate pharmacokinetics .
Physicochemical Data
Compound Melting Point (°C) NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
Target Compound Not reported Anticipated aromatic H: 6.8–7.5 C=N: ~1580; NH: ~3400
1-(4-Chlorophenyl)-... () 169–171 Aromatic H: 7.3–7.6; NH: 10.02 NH: 3156
N-(3,4-Dimethoxyphenyl)-... () Not reported Methoxy H: ~3.8; aromatic H: 6.5–7.2 C=N: 1562–1588

Biological Activity

1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological properties. The molecular formula is C22H23N5C_{22}H_{23}N_5, with a molecular weight of approximately 357.461 g/mol. The InChI key for this compound is XXHWVDSQCRPXOY-UHFFFAOYSA-N .

Mechanisms of Biological Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : Many derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. For instance, compounds structurally similar to this compound have shown significant DHFR inhibition .
  • Antitumor Activity : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, a related compound was found to increase the expression of Bax while decreasing Bcl-2 in MCF-7 breast cancer cells .

Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

Antitumor Evaluation

Recent studies involved synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives and evaluating their antitumor effects. The synthesized compounds were tested against various cancer cell lines, demonstrating promising cytotoxicity and selective inhibition of DHFR .

Case Studies

  • Case Study 1 : A compound similar to this compound was evaluated for its ability to inhibit DHFR in vitro. Results showed a significant reduction in enzyme activity, correlating with increased cytotoxicity in resistant cancer cell lines .
  • Case Study 2 : Another study focused on the compound's ability to induce apoptosis in human breast cancer cells. The results indicated that it effectively modulated apoptotic pathways by altering protein expression levels associated with cell survival and death .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives compared to this compound:

Compound NameDHFR InhibitionCytotoxicity (MCF-7)Apoptotic Modulation
This compoundYesHighYes
N-benzyl derivativeModerateModerateYes
Methotrexate analogHighVery HighYes

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (e.g., reflux) accelerate reaction rates but may increase side products.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Selection : Phase-transfer catalysts improve yields in heterocyclic alkylation .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

Advanced Research Focus
SAR studies focus on substituent modifications to improve binding affinity and selectivity:

  • Aromatic Substituents : The 3,5-dimethylphenyl group provides steric hindrance, potentially reducing off-target interactions. Chlorine or methoxy groups in analogs increase hydrophobicity and target binding .
  • N-Substituents : The ethyl and phenyl groups on the amine influence solubility and pharmacokinetics. Bulkier substituents (e.g., cyclohexyl) may enhance metabolic stability .

Q. Methodological Approach :

  • In Vitro Assays : Screen analogs against targets (e.g., COX enzymes, kinases) to quantify IC50 values .
  • Computational Modeling : Docking studies predict binding modes and guide rational design .

Q. Example SAR Table :

Substituent (R1/R2)Target Affinity (IC50, nM)Selectivity Ratio (Target/Off-Target)
3,5-Dimethylphenyl120 ± 5 (COX-2)8:1 (COX-2/COX-1)
4-Chlorophenyl95 ± 3 (COX-2)12:1
Cyclohexyl150 ± 10 (Kinase X)5:1

What advanced spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks to verify substituent positions. For example, aromatic protons (δ 7.2–8.3 ppm) and amine protons (δ 9.4–11.8 ppm) confirm regiochemistry .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 386.45 for analogs) .

Case Study : In a related compound (N-butyl-1-(3-chlorophenyl)-N-methyl derivative), X-ray analysis confirmed the pyrazolo[3,4-d]pyrimidine core’s planarity and substituent orientation .

When encountering discrepancies in biological activity data across studies, what methodological approaches validate findings?

Q. Advanced Research Focus

  • Assay Standardization : Repeat experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .
  • Structural Validation : Re-analyze compound purity via HPLC and NMR to rule out degradation .

Example : A study on pyrazolo[3,4-d]pyrimidine analogs found inconsistent COX-2 inhibition due to residual DMSO in assays; re-testing with fresh DMSO-free solutions resolved discrepancies .

How should researchers design experiments to evaluate pharmacokinetic and pharmacodynamic properties?

Q. Advanced Research Focus

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Studies :
    • Dose-Response : Administer orally to rodent models and measure plasma concentration-time profiles .
    • Target Engagement : Use PET imaging with radiolabeled analogs to assess brain penetration (if CNS-targeted) .

Q. Key Parameters :

  • Bioavailability : Optimize via prodrug strategies (e.g., esterification of polar groups) .
  • Half-Life : Monitor clearance rates in pharmacokinetic models .

What strategies mitigate synthetic challenges in scaling up production for preclinical trials?

Q. Advanced Research Focus

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow Chemistry : Continuous synthesis reduces batch variability and improves yield .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Case Study : Scaling a related pyrazolo[3,4-d]pyrimidine derivative via flow chemistry increased yield from 45% to 78% while reducing reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.